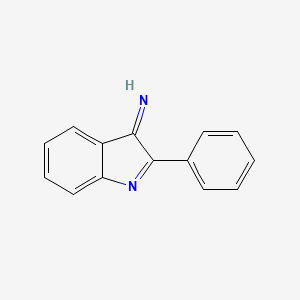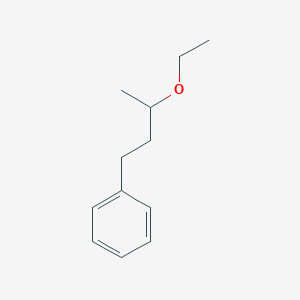![molecular formula C26H31ClN8 B14730848 1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride CAS No. 10605-55-7](/img/structure/B14730848.png)
1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N’,3-N’-bis[4-(N’-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride is a complex organic compound with potential applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-N’,3-N’-bis[4-(N’-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of benzene-1,3-dicarboximidamide, followed by the introduction of N’-ethylcarbamimidoyl groups through a series of substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
1-N’,3-N’-bis[4-(N’-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-N’,3-N’-bis[4-(N’-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-N’,3-N’-bis[4-(N’-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins, enzymes, and other biomolecules, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(4-aminophenyl)benzene: Similar structure but lacks the N’-ethylcarbamimidoyl groups.
Benzene-1,3-dicarboximidamide: A precursor in the synthesis of the target compound.
N’-Ethylcarbamimidoyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
1-N’,3-N’-bis[4-(N’-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride is unique due to its combination of functional groups and structural complexity
Propiedades
Número CAS |
10605-55-7 |
|---|---|
Fórmula molecular |
C26H31ClN8 |
Peso molecular |
491.0 g/mol |
Nombre IUPAC |
1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride |
InChI |
InChI=1S/C26H30N8.ClH/c1-3-31-23(27)17-8-12-21(13-9-17)33-25(29)19-6-5-7-20(16-19)26(30)34-22-14-10-18(11-15-22)24(28)32-4-2;/h5-16H,3-4H2,1-2H3,(H2,27,31)(H2,28,32)(H2,29,33)(H2,30,34);1H |
Clave InChI |
KFBJPUXZQQRAQM-UHFFFAOYSA-N |
SMILES canónico |
CCN=C(C1=CC=C(C=C1)N=C(C2=CC(=CC=C2)C(=NC3=CC=C(C=C3)C(=NCC)N)N)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


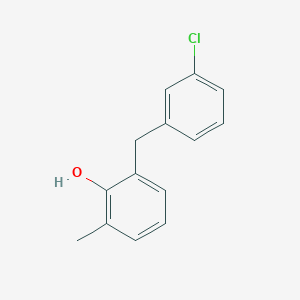


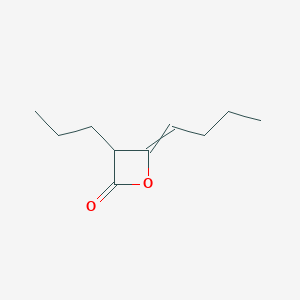
![2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone](/img/structure/B14730797.png)
![N-(Cinnamylideneamino)-2-[(cinnamylideneamino)carbamoylmethylsulfanyl]acetamide](/img/structure/B14730810.png)
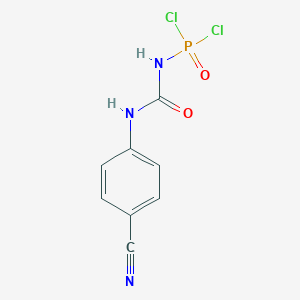
![s-Benzyl-n-[(2-nitrophenyl)sulfanyl]cysteine](/img/structure/B14730816.png)
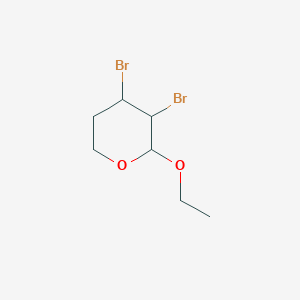
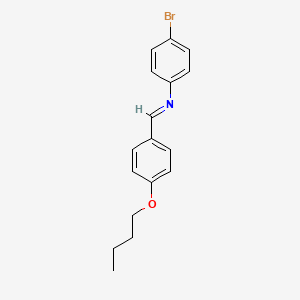
![{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14730849.png)

